(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride
Overview
Description
“®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride” is a compound with the molecular formula C6H16Cl2N2 . It is also known as (3R)-N,N-Dimethyl-3-pyrrolidinamine . This compound is used in proteomics research.
Molecular Structure Analysis
The molecular weight of “®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride” is 187.11 g/mol . The InChI string isInChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1
. Physical and Chemical Properties Analysis
The compound has a boiling point of 166 °C/760 mmHg and a density of 0.899 g/mL at 25 °C . Its optical activity is [α]20/D +14°, c = 1 in ethanol .Scientific Research Applications
Synthesis Techniques and Derivatives
- Enantioselective Synthesis : Enantiomers of 3-methyl-N-(3-methylbutyl)pyrrolidine, related to (R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride, were synthesized with excellent enantiomeric excesses, showcasing the compound's potential in stereochemical applications (Veith, Collas, & Zimmer, 1997).
Catalytic and Chemical Reactions
- Catalysis in Acylation : 4-(N,N-Dimethylamino)pyridine hydrochloride, a salt related to the compound , demonstrated efficacy as a recyclable catalyst for acylating inert alcohols and phenols (Liu, Ma, Liu, & Wang, 2014).
- Fluorescence Studies : The compound's dimethylamino derivative, 4-(dimethylamino)pyridine, displayed interesting fluorescence properties when coordinated with gold(I), hinting at potential applications in photophysical studies (López‐de‐Luzuriaga et al., 2015).
Analytical and Biochemical Applications
- Chromatographic Analysis : In chromatographic studies, compounds like p-dimethylamino-cinnamaldehyde, structurally similar to this compound, have been utilized for analyzing a wide range of biochemical compounds (Reio, 1960).
Chemical Reactions and Synthesis Pathways
- Alkylation and Ring Closure : A ketonic Mannich base derived from dimethylamino compounds showcased diverse chemical reactions, including alkylation and ring closures, illustrating the versatility of similar compounds in synthetic chemistry (Roman, 2013).
- Hydrogenation Studies : In the context of asymmetric hydrogenation of dehydrodipeptides, a study highlighted the role of dimethylamino pyrrolidine derivatives in achieving high stereoselectivities (Yatagai, Yamagishi, & Hida, 1984).
Material Science and Surface Studies
- Surface Plasmon Resonance Spectroscopy : The utility of 4-(dimethylamino)pyridine, a related compound, was explored in the formation of adhesion layers for anionic polyelectrolytes on gold surfaces, showcasing potential applications in material science (Gandubert & Lennox, 2006).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 3, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .
Properties
IUPAC Name |
(3R)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKWRSLMCUOOZ-QYCVXMPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705293 | |
Record name | (3R)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-61-3 | |
Record name | (3R)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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